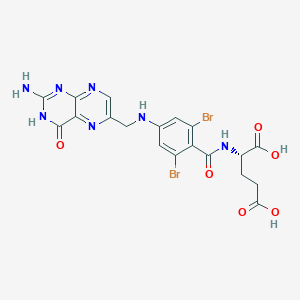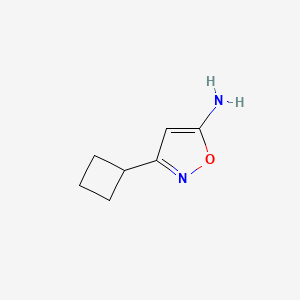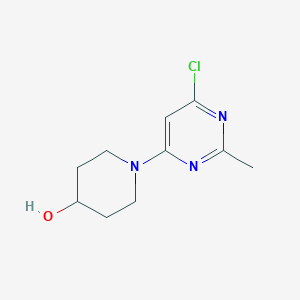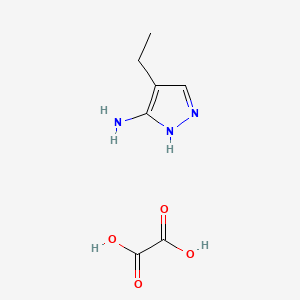胺 CAS No. 1019578-20-1](/img/structure/B1486495.png)
[(2,4-二甲氧苯基)甲基](1-甲氧基丙-2-基)胺
描述
科学研究应用
光聚合
- 应用: Guillaneuf 等人 (2010) 的一项研究讨论了一种新型的烷氧胺,其带有连接到氨氧基官能团的生色团,可用于氮氧化物介导的光聚合。该化合物在紫外线照射下分解产生自由基,在光引发和光聚合过程中显示出潜力 (Guillaneuf 等人,2010 年)。
化学合成和结构分析
- 新化合物的合成: Breitenmoser 等人 (2001) 描述了一种新型 2H-氮杂环-3-胺的合成,展示了它作为模型肽合成的构件的用途。本研究突出了此类化合物在创建复杂分子结构方面的多功能性 (Breitenmoser 等人,2001 年)。
- 结构表征: Li 等人 (2012) 合成了包含吡唑衍生配体的 Cu(II) 化合物,包括二甲氧基乙基配体,并分析了它们对人结直肠癌细胞中细胞生长的影响。本研究提供了对这些化合物的结构和生物活性的见解 (Li 等人,2012 年)。
抗菌和抗增殖特性
- 抗菌活性: Bektaş 等人 (2007) 探索了新型 1,2,4-三唑衍生物的合成,展示了它们的抗菌活性。本研究强调了此类化合物在医学应用中的潜力 (Bektaş 等人,2007 年)。
催化和反应研究
- 胺化反应: Bassili 和 Baiker (1990) 研究了在二氧化硅负载的镍催化剂上氨对 1-甲氧基-2-丙醇的胺化,突出了此类反应在工业应用中的潜力 (Bassili 和 Baiker,1990 年)。
有机化学应用
- 环庚三烯亚胺的合成: Cavazza 和 Pietra (1976) 描述了 3-氨基环庚三烯亚胺的合成,展示了这些化合物在有机合成中的稳定性和实用性 (Cavazza 和 Pietra,1976 年)。
属性
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-10(9-15-2)14-8-11-5-6-12(16-3)7-13(11)17-4/h5-7,10,14H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPVFNWWJYQNLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=C(C=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,4-Dimethoxyphenyl)methyl](1-methoxypropan-2-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(2R)-2-amino-3-[2-[2-[2-[(2R)-2-amino-2-carboxyethyl]sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid](/img/structure/B1486419.png)






![(3-Azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B1486431.png)

![[5-(2-Fluorophenyl)isoxazol-3-yl]methanol](/img/structure/B1486434.png)